2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid
Description
The compound 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid (CAS: 736949-14-7, molecular formula: C₁₇H₁₃F₃N₂O₂, molecular weight: 334.29 g/mol) features a cyanoacrylic acid backbone substituted with a 2,5-dimethylpyrrole ring and a 3-(trifluoromethyl)phenyl group . This compound is of interest in materials science, particularly in dye-sensitized solar cells (DSSCs), due to its conjugated π-system and anchoring cyanoacrylic acid group .
Properties
Molecular Formula |
C17H13F3N2O2 |
|---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13F3N2O2/c1-10-6-12(7-13(9-21)16(23)24)11(2)22(10)15-5-3-4-14(8-15)17(18,19)20/h3-8H,1-2H3,(H,23,24) |
InChI Key |
XVDPUDQRMRIJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Properties : Derivatives of pyrrole compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in malignant cells.
- Interaction with Cellular Signaling Pathways : It may modulate pathways such as MAPK and PI3K/Akt critical in cancer progression.
Antimicrobial Activity : Certain structural features suggest potential effectiveness against bacterial and fungal infections. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against various cancer cell lines. The treatment resulted in a dose-dependent decrease in cell viability. Key findings include:
- IC50 Values : Indicating potent activity against breast (MCF7) and lung (HCT116) cancer cells.
- Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle at the G1 phase.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against common pathogens. Results indicated:
- Minimum Inhibitory Concentration (MIC) values effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Mechanism of Action
The mechanism of action of 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the cyano group and the trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table highlights key structural analogs and their properties:
| Compound Name | Substituent on Phenyl | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Findings |
|---|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl) | C₁₇H₁₃F₃N₂O₂ | 334.29 | Potential DSSC dye, inferred stability |
| (2E)-2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid | 3-Methyl | C₁₇H₁₆N₂O₂ | 280.33 | Research chemical (no reported PCE) |
| (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid | 4-(Dimethylamino) | C₁₂H₁₂N₂O₂ | ~216.24 | DSSC dye (PCE: 3.17%) |
| 2-Cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine | 3-(Morpholine-4-sulfonyl) | C₂₂H₂₃N₃O₃S | 491.57 | Pharmaceutical building block |
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound's -CF₃ group is strongly electron-withdrawing, reducing electron density in the π-system compared to the electron-donating -N(CH₃)₂ group in the DSSC dye (PCE: 3.17%) . This may limit its efficiency in light-harvesting applications but enhance stability.
- The 3-methylphenyl analog (C₁₇H₁₆N₂O₂) lacks halogen atoms, resulting in lower molecular weight (280.33 vs. 334.29) and reduced hydrophobicity .
Molecular Size and Solubility :
Performance in Dye-Sensitized Solar Cells (DSSCs)
- Dimethylamino-Substituted Analog: The (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid achieves a power conversion efficiency (PCE) of 3.17% in DSSCs due to strong electron donation from -N(CH₃)₂, enhancing charge injection into semiconductor substrates .
- However, its higher molecular weight and conjugated structure could improve light absorption in the visible spectrum .
Biological Activity
2-Cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid (CAS No. 736949-14-7) is a compound with significant potential in various biological applications. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H13F3N2O2, with a molecular weight of 334.29 g/mol. The structure features a pyrrole ring and a cyano group which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of pyrrole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity : Certain structural features of this compound suggest potential effectiveness against bacterial and fungal infections.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Interaction with Cellular Signaling Pathways : The compound may modulate pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
Table 1: Summary of Key Studies on Biological Activity
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against various cancer cell lines. It was found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against common pathogens. Results indicated that it exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-cyano-3-{...}acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation : Reacting cyanoacetic acid derivatives with substituted pyrrole aldehydes under basic conditions (e.g., piperidine catalyst).
- Pyrrole functionalization : Introducing the trifluoromethylphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity or temperature to enhance yield. For analogous compounds, yields of 60–75% are reported using these methods .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm regiochemistry of the pyrrole ring and acrylonitrile moiety. The trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm.
- FT-IR : Identify cyano (C≡N) stretches at ~2200 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3000 cm⁻¹.
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents on the pyrrole ring (e.g., replace trifluoromethyl with other electron-withdrawing groups) to test electronic effects.
- In vitro assays : For antioxidant activity, use DPPH/ABTS radical scavenging assays; for anti-inflammatory effects, measure COX-2 inhibition via ELISA.
- Statistical modeling : Apply multivariate regression to correlate substituent Hammett constants (σ) with bioactivity data .
Q. How should contradictions in bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues.
- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC₅₀ values, accounting for plasma protein binding.
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects in complex biological systems .
Q. What computational strategies are effective for modeling the compound’s electronic properties and interaction with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density around the cyano and carboxylic acid groups.
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or antioxidant enzymes (PDB IDs: 5KIR, 3NMQ). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR modeling : Employ Gaussian or Schrödinger Suite to derive descriptors (e.g., HOMO-LUMO gap) for predictive activity models .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Test slow evaporation in polar aprotic solvents (DMF, DMSO) or mixed systems (e.g., dichloromethane/methanol).
- Temperature gradients : Use a Crystal Gryphon system to vary cooling rates (0.1–0.5°C/day).
- Data refinement : Apply SHELXL for structure solution, leveraging high-resolution (<1.2 Å) data to resolve disorder in the trifluoromethyl group .
Q. How can researchers align their study of this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Link to drug-likeness : Apply Lipinski’s Rule of Five to evaluate oral bioavailability (e.g., molecular weight <500 Da, logP <5).
- Free-Wilson analysis : Deconstruct the molecule into substituent contributions to quantify additive effects on bioactivity.
- Mechanistic hypotheses : Connect observed activity to known pathways (e.g., NF-κB inhibition for anti-inflammatory effects) via gene knockout models .
Q. What protocols ensure high purity (>99%) for sensitive biological assays?
- Methodological Answer :
- Two-step purification : Combine flash chromatography (silica gel, 40–63 µm) with preparative HPLC (C18 column, 10 µm particle size).
- Lyophilization : Remove residual solvents by freeze-drying in tert-butanol/water mixtures.
- QC validation : Use triple-quadrupole LC-MS/MS to detect trace impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
